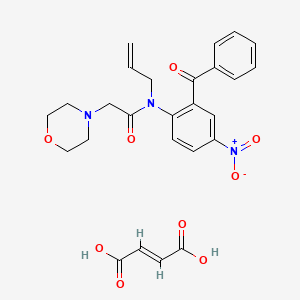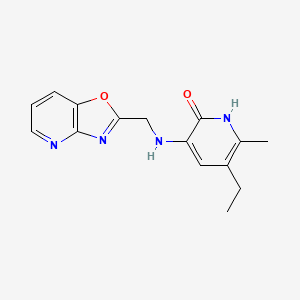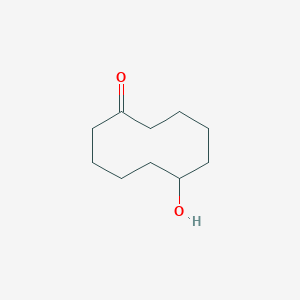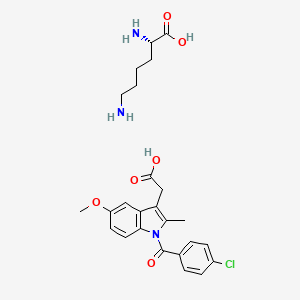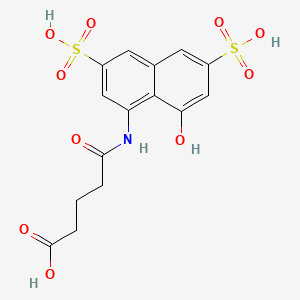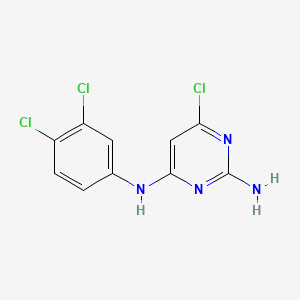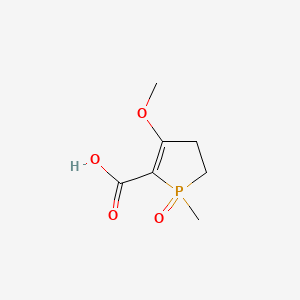
4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid is a heterocyclic compound containing a phosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phosphine oxide with an alkyne, followed by cyclization to form the phosphole ring. The reaction conditions often require the use of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the phosphole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phosphole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphole oxides, while substitution reactions can produce a variety of functionalized phosphole derivatives .
Scientific Research Applications
4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphole-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying phosphole-based biological activity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphole ring can participate in various binding interactions, influencing the activity of these targets. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Similar in structure but contains a pyrrole ring instead of a phosphole ring.
1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester: Contains an indene ring and is used in organic synthesis.
Uniqueness
4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid is unique due to its phosphole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
56918-22-0 |
|---|---|
Molecular Formula |
C7H11O4P |
Molecular Weight |
190.13 g/mol |
IUPAC Name |
4-methoxy-1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid |
InChI |
InChI=1S/C7H11O4P/c1-11-5-3-4-12(2,10)6(5)7(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
XCKPBBDLKWCKOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(P(=O)(CC1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


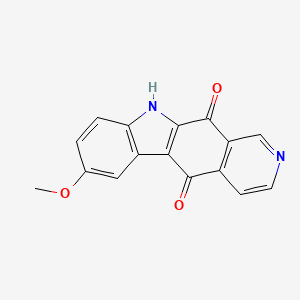
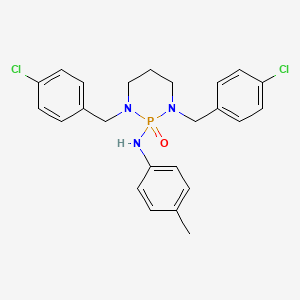
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
